

Comparative study of the endocrine activity of DEHT and its alternatives.

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Compound of Interest

Compound Name: Bis(2-ethylhexyl) terephthalate

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Comparative Study: Endocrine Activity of DEHT and Its Alternatives

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

The quest for safer alternatives to traditional plasticizers, particularly Di(2-ethylhexyl) phthalate (DEHP), has led to the widespread adoption of Di(2-ethylhexyl) terephthalate (DEHT), also known as DOTP. While DEHT is often marketed as a safer alternative, a thorough understanding of its endocrine activity compared to other alternatives is crucial for informed decision-making in various applications, from medical devices to consumer products. This guide provides a comparative analysis of the endocrine activity of DEHT and its common alternatives, including 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) and Tris(2-ethylhexyl) trimellitate (TOTM), supported by experimental data from in vitro and in vivo studies.

In Vitro Endocrine Activity Assessment

The endocrine-disrupting potential of DEHT and its alternatives has been evaluated through a battery of in vitro assays designed to assess interactions with key hormonal pathways. These assays provide valuable insights into the mechanisms by which these compounds may interfere with the endocrine system.

Estrogenic Activity: E-Screen Assay



The E-Screen (Estrogen-Screen) assay utilizes the MCF-7 human breast cancer cell line, which is estrogen-responsive, to assess the estrogenic or anti-estrogenic activity of chemical compounds. An increase in cell proliferation indicates estrogenic activity, while a decrease in estrogen-induced proliferation suggests anti-estrogenic activity.

In a comparative study, DEHT, DINCH, and TOTM did not show any significant estrogenic or anti-estrogenic activity.[1][2] In contrast, the traditional plasticizer DEHP exhibited moderate estrogenic activity.[1][2]

Table 1: Estrogenic Activity of DEHT and Alternatives in MCF-7 Cells (E-Screen Assay)

Compound	Concentration Range Tested	Estrogenic Activity (Cell Proliferation vs. Control)	Anti-Estrogenic Activity (Inhibition of E2-induced Proliferation)
DEHT	10 ⁻⁸ M - 10 ⁻⁴ M	No significant increase	Statistically significant decrease at 300 µM[2]
DINCH	10 ⁻⁸ M - 10 ⁻⁴ M	No significant increase	No significant decrease
ТОТМ	10 ⁻⁸ M - 10 ⁻⁴ M	No significant increase	No significant decrease
DEHP	10 ⁻⁸ M - 10 ⁻⁴ M	Moderate increase	No significant decrease

Source: Moche et al., 2021[1][2]

Androgenic Activity: MDA-kb2 Assay

The MDA-kb2 assay employs a human breast cancer cell line (MDA-kb2) that is stably transfected with a luciferase reporter gene under the control of an androgen-responsive promoter. An increase in luciferase activity indicates androgenic activity, while a decrease in androgen-induced luciferase activity suggests anti-androgenic potential.



Studies have shown that DEHT, DINCH, and TOTM do not exhibit any androgenic or antiandrogenic activity in the MDA-kb2 assay.[1][2]

Table 2: Androgenic Activity of DEHT and Alternatives in MDA-kb2 Cells

Compound	Concentration Range Tested	Androgenic Activity (Luciferase Induction)	Anti-Androgenic Activity (Inhibition of DHT-induced Luciferase Activity)
DEHT	10 ⁻⁹ M - 10 ⁻⁴ M	No significant induction	No significant inhibition
DINCH	10 ⁻⁹ M - 10 ⁻⁴ M	No significant induction	No significant inhibition
ТОТМ	10 ⁻⁹ M - 10 ⁻⁴ M	No significant induction	No significant inhibition
DEHP	10 ⁻⁹ M - 10 ⁻⁴ M	No significant induction	No significant inhibition

Source: Moche et al., 2021[1][2]

Steroidogenesis: H295R Assay

The H295R steroidogenesis assay utilizes a human adrenal cortical carcinoma cell line (NCI-H295R) that expresses key enzymes involved in the synthesis of steroid hormones. This assay is used to assess the potential of chemicals to disrupt the production of hormones such as estradiol and testosterone.

Interestingly, while DEHT, DINCH, and TOTM did not show activity in the estrogen and androgen receptor assays, they were found to disrupt steroidogenesis in the H295R assay.[1] [2] All three compounds led to a significant increase in estradiol production, suggesting an interference with the steroidogenic pathway.[1][2]

Table 3: Effects of DEHT and Alternatives on Steroidogenesis in H295R Cells



Compound	Concentration	Estradiol Production (Fold change vs. Control)	Testosterone Production (Fold change vs. Control)
DEHT	100 μΜ	~2.5	~1.2
DINCH	100 μΜ	~2.0	~1.0
ТОТМ	100 μΜ	~3.0	~1.5
DEHP	100 μΜ	~2.0	~1.0

Source: Moche et al., 2021[1][2] (Values are approximate based on graphical data)

In Vivo Endocrine Activity and Reproductive Toxicity

While in vitro assays provide valuable mechanistic information, in vivo studies in animal models are essential for assessing the potential for endocrine disruption and reproductive toxicity at the whole-organism level.

DEHT

A two-generation reproductive toxicity study in rats exposed to DEHT in their feed did not show any adverse effects on reproductive performance, including mating, fertility, and developmental landmarks, at concentrations up to 1.0% in the diet.[3] The No-Observed-Effect Level (NOEL) for reproductive toxicity was considered to be 1.0% DEHT in the diet (614 mg/kg/day).[3] Another study in rodents following four weeks of intravenous exposure to DEHT found no effects on reproductive tissues or organs.[4]

DINCH

The in vivo endocrine activity of DINCH is more controversial. While some studies in rats have reported no evidence of reproductive toxicity or endocrine-disrupting properties, others have suggested potential effects.[5] For instance, in utero exposure of rats to DINCH has been linked to impaired liver metabolic capacity and has been shown to affect Leydig cell function.[6] Some research also suggests that a metabolite of DINCH, MINCH, can act as a potent peroxisome proliferator-activated receptor (PPAR)-α agonist, which may interfere with the endocrine system.[7]

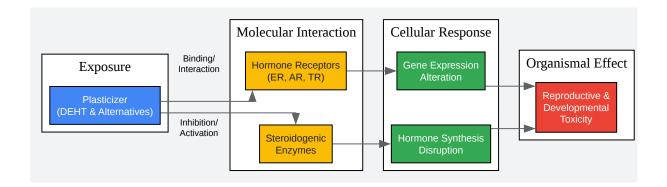


TOTM

In vivo studies on TOTM have indicated potential effects on the liver and reproductive system. In mice, TOTM exposure has been associated with an increase in liver weight and has been shown to affect the cell cycle, lipid metabolism, and oxidative processes in the liver.[8] Regarding reproductive toxicity, some studies have reported a decrease in sperm count in mice exposed to TOTM.[8]

Signaling Pathways and Experimental Workflows

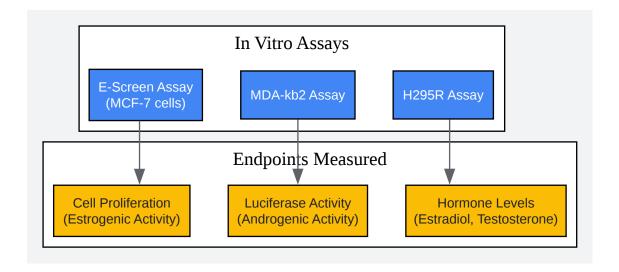
To visualize the complex biological processes involved in endocrine activity and the experimental procedures used to assess them, the following diagrams are provided.



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Overview of Endocrine Disruption Pathway.

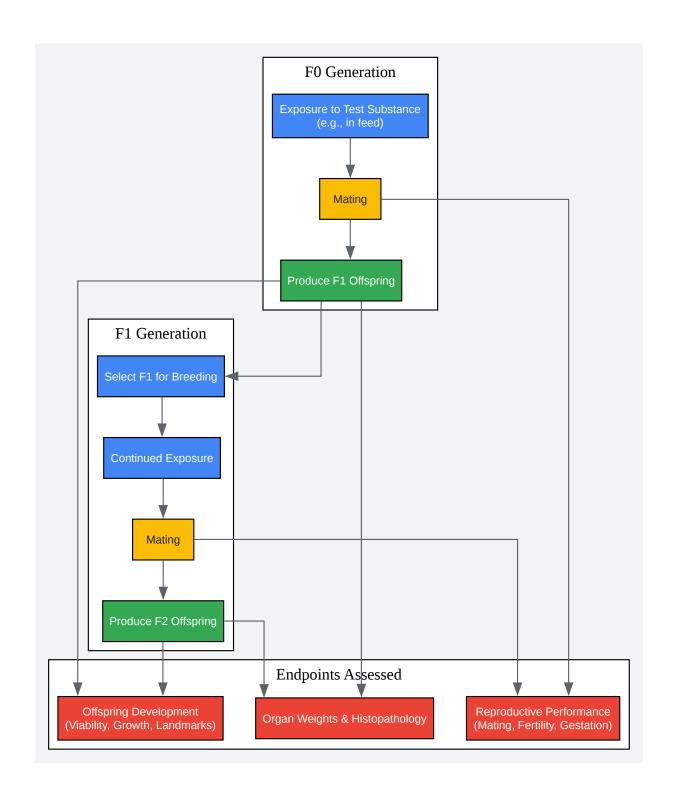




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Workflow of Key In Vitro Endocrine Assays.





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Workflow of a Two-Generation Reproductive Toxicity Study.



Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

E-Screen (Estrogen-Screen) Assay

This assay is based on the proliferation of the human breast cancer cell line MCF-7 in response to estrogens.

- Cell Culture: MCF-7 cells are cultured in a suitable medium, typically DMEM supplemented with fetal bovine serum (FBS).
- Hormone Deprivation: Prior to the assay, cells are cultured in a medium free of phenol red (a weak estrogen) and with charcoal-dextran treated FBS to remove endogenous steroids.
- Treatment: Cells are seeded in multi-well plates and, after attachment, are exposed to various concentrations of the test compound. A positive control (e.g., 17β-estradiol) and a vehicle control are included.
- Incubation: The cells are incubated for a defined period, typically 6 days, to allow for cell proliferation.
- Quantification: Cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, which measures cellular protein content.
- Data Analysis: The proliferation in response to the test compound is compared to the controls to determine estrogenic or anti-estrogenic activity.

MDA-kb2 Androgen Receptor Assay

This assay uses the MDA-kb2 human breast cancer cell line, which contains an androgen-responsive reporter gene system.

 Cell Culture: MDA-kb2 cells are maintained in a specific culture medium, often L-15 medium, supplemented with FBS.



- Treatment: Cells are plated in multi-well plates and exposed to different concentrations of the
 test substance in the presence or absence of a known androgen (e.g., dihydrotestosterone,
 DHT) for agonist and antagonist testing, respectively.
- Incubation: The cells are incubated for a short period, typically 24-48 hours.
- Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
- Data Analysis: The luciferase activity in treated cells is compared to that of control cells to
 determine androgenic or anti-androgenic effects. A significant increase in luciferase activity
 indicates agonistic activity, while a significant decrease in DHT-induced luciferase activity
 indicates antagonistic activity.[9]

H295R Steroidogenesis Assay (OECD TG 456)

This in vitro screening assay uses the NCI-H295R human adrenocortical carcinoma cell line to detect substances that affect the production of testosterone and estradiol.

- Cell Culture and Plating: H295R cells are cultured and seeded into multi-well plates.
- Exposure: After a 24-hour acclimation period, the cells are exposed to at least seven concentrations of the test chemical for 48 hours.
- Hormone Measurement: Following exposure, the concentrations of testosterone and estradiol in the cell culture medium are measured using validated methods such as ELISA or LC-MS/MS.[10]
- Cytotoxicity Assessment: Cell viability is assessed to ensure that observed effects on hormone production are not due to cytotoxicity.
- Data Analysis: Hormone concentrations are expressed as a fold change relative to a solvent control. The lowest-observed-effect concentration (LOEC) and no-observed-effect concentration (NOEC) are determined.[11][12]

Conclusion



The available evidence suggests that while DEHT and its alternatives, DINCH and TOTM, do not exhibit significant estrogenic or androgenic activity in vitro, they can disrupt steroidogenesis by increasing estradiol production. In vivo studies on DEHT have not indicated reproductive toxicity at tested doses. However, the data for DINCH and TOTM are less clear, with some studies suggesting potential for endocrine disruption and reproductive effects.

This comparative guide highlights the importance of a comprehensive toxicological evaluation of plasticizer alternatives. While DEHT appears to be a safer alternative to DEHP in terms of estrogenic and androgenic activity, its effects on steroidogenesis warrant further investigation. For DINCH and TOTM, more research is needed to fully characterize their potential endocrine-disrupting and reproductive effects. Researchers and drug development professionals should consider this information when selecting plasticizers for their applications and when designing future studies to assess the safety of these compounds.

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